N,N'-(methanediyldibenzene-4,1-diyl)bis(2-phenoxyacetamide)
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Overview
Description
2-PHENOXY-N-(4-{[4-(2-PHENOXYACETAMIDO)PHENYL]METHYL}PHENYL)ACETAMIDE is a complex organic compound that belongs to the class of phenoxyacetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-PHENOXY-N-(4-{[4-(2-PHENOXYACETAMIDO)PHENYL]METHYL}PHENYL)ACETAMIDE typically involves multiple steps, starting from the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of Phenoxyacetic Acid: Phenoxyacetic acid is synthesized by reacting phenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Formation of Phenoxyacetyl Chloride: Phenoxyacetic acid is then converted to phenoxyacetyl chloride using thionyl chloride.
Coupling Reaction: The phenoxyacetyl chloride is reacted with 4-aminobenzylamine to form the intermediate compound, 4-(2-phenoxyacetamido)phenyl)methylamine.
Final Coupling: The intermediate is then coupled with another molecule of phenoxyacetyl chloride to form the final product, 2-PHENOXY-N-(4-{[4-(2-PHENOXYACETAMIDO)PHENYL]METHYL}PHENYL)ACETAMIDE.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-PHENOXY-N-(4-{[4-(2-PHENOXYACETAMIDO)PHENYL]METHYL}PHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy and acetamido groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of phenoxyacetic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxyacetamides.
Scientific Research Applications
2-PHENOXY-N-(4-{[4-(2-PHENOXYACETAMIDO)PHENYL]METHYL}PHENYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory and analgesic activities.
Material Science: The compound is explored for its use in the development of advanced materials with specific properties.
Biological Research: It is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: The compound is investigated for its potential use in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-PHENOXY-N-(4-{[4-(2-PHENOXYACETAMIDO)PHENYL]METHYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. The phenoxy and acetamido groups play a crucial role in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-PHENOXY-N-(4-{[4-(2-PHENOXYACETAMIDO)PHENYL]METHYL}PHENYL)ACETAMIDE is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and therapeutic potential, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C29H26N2O4 |
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Molecular Weight |
466.5 g/mol |
IUPAC Name |
2-phenoxy-N-[4-[[4-[(2-phenoxyacetyl)amino]phenyl]methyl]phenyl]acetamide |
InChI |
InChI=1S/C29H26N2O4/c32-28(20-34-26-7-3-1-4-8-26)30-24-15-11-22(12-16-24)19-23-13-17-25(18-14-23)31-29(33)21-35-27-9-5-2-6-10-27/h1-18H,19-21H2,(H,30,32)(H,31,33) |
InChI Key |
SWFRSHSVDLCGKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4 |
Origin of Product |
United States |
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